 
            | REACTION_CXSMILES | [CH3:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[Br:16]N1C(=O)CCC1=O>C(Cl)(Cl)Cl>[Br:16][CH2:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1 | 
| Name | |
| Quantity | 
                                                                                    15 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    CC1=CC=C(C(=O)C2=CC=CC=C2)C=C1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    14.2 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    BrN1C(CCC1=O)=O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    100 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(Cl)(Cl)Cl                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            100W                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                was heated                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                The reaction mixture was cooled                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                washed with water                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                concentrated in vacuo                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                The resulting solid was washed with diethyl ether                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    BrCC1=CC=C(C(=O)C2=CC=CC=C2)C=C1                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 15.1 g | |
| YIELD: PERCENTYIELD | 72% | |
| YIELD: CALCULATEDPERCENTYIELD | 72.2% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |